YKL-5-124 -

YKL-5-124

Catalog Number: EVT-286472
CAS Number:
Molecular Formula: C28H33N7O3
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

YKL-5-124 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , , ]. CDK7 plays a crucial role in regulating cell cycle progression and transcription [, ]. YKL-5-124 demonstrates anti-tumor activity by disrupting these processes in various cancer cell lines, including multiple myeloma, neuroblastoma, testicular germ cell tumors, small cell lung cancer, pancreatic cancer, glioblastoma, and mesothelioma [, , , , , , , , ]. It has also been explored as a potential therapeutic strategy for HIV-1 by promoting proviral latency [].

JQ1

Compound Description: JQ1 is a potent and selective small-molecule BET bromodomain inhibitor that specifically binds to bromodomains of the BET family proteins, including BRD4 []. JQ1 disrupts the interaction of BET proteins with acetylated histones, thereby impacting the expression of various genes, including MYC and its target genes.

Relevance: While not structurally related to YKL-5-124, JQ1 demonstrates synergistic anti-tumor activity when combined with YKL-5-124 in neuroblastoma models []. This synergistic effect is attributed to the combined impact on MYCN-driven gene expression, suggesting a potential therapeutic advantage for the combination therapy [].

Dinaciclib

Relevance: While Dinaciclib and YKL-5-124 share the same target family (CDKs), they target different CDK isoforms and have distinct selectivity profiles []. Dinaciclib primarily inhibits CDKs involved in cell cycle progression, while YKL-5-124 focuses on CDK7, which has roles in both cell cycle and transcription regulation.

Flavopiridol

Relevance: Similar to Dinaciclib, Flavopiridol targets a broader range of CDKs compared to the more selective YKL-5-124 []. The overlapping target profile, particularly the inhibition of CDK7, could potentially lead to some shared biological effects between the compounds.

NVP2

Relevance: Both NVP2 and YKL-5-124 target specific CDKs involved in transcriptional regulation, though they inhibit different isoforms []. While YKL-5-124 primarily targets CDK7, which functions in both initiation and elongation phases of transcription, NVP2 specifically inhibits CDK9, a critical player in transcriptional elongation.

THZ531

Relevance: While both THZ531 and YKL-5-124 target the CDK family, they exhibit distinct selectivity profiles []. Unlike YKL-5-124's focus on CDK7, THZ531 specifically inhibits CDK12 and CDK13, potentially leading to divergent downstream effects on transcriptional regulation and cellular responses.

Etomoxir

Compound Description: Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), a rate-limiting enzyme in fatty acid oxidation (FAO) []. By inhibiting CPT1, etomoxir blocks the transport of long-chain fatty acids into mitochondria, thereby reducing FAO.

Gemcitabine

Relevance: While not structurally related to YKL-5-124 and having a distinct mechanism of action, gemcitabine shows promising combinatorial efficacy with YKL-5-124 in pancreatic cancer models []. The combination of YKL-5-124 and gemcitabine treatment leads to pronounced induction of replication stress and apoptosis, suggesting a potential synergistic therapeutic strategy [].

Overview

YKL-5-124 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme in the regulation of the cell cycle and transcriptional control. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate cell proliferation and survival pathways. The compound has been primarily studied in the context of neuroblastoma, a common pediatric cancer, where it exhibits synergistic effects when combined with other inhibitors.

Source

YKL-5-124 was developed as part of a series of compounds aimed at inhibiting CDK7 activity. Its efficacy was evaluated through various in vitro and in vivo studies, highlighting its role in disrupting cancer cell growth and promoting apoptosis.

Classification

YKL-5-124 is classified as a small molecule inhibitor specifically targeting CDK7. It falls under the category of kinase inhibitors, which are compounds designed to interfere with the activity of kinases involved in cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of YKL-5-124 involves multi-step organic synthesis techniques that typically include:

  1. Formation of Key Intermediates: The initial steps focus on creating intermediates that will undergo further functionalization.
  2. Coupling Reactions: These reactions are crucial for building the final structure of YKL-5-124.
  3. Purification: The compound is purified using chromatographic techniques to ensure high purity necessary for biological testing.

Technical Details

The synthetic pathway often employs reagents and conditions that favor the formation of specific bonds while minimizing side reactions. For example, the use of protecting groups during synthesis can help in selectively modifying certain functional groups without affecting others.

Molecular Structure Analysis

Structure

The molecular structure of YKL-5-124 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound features a core structure that interacts specifically with the ATP-binding site of CDK7.

Data

Key data points regarding the molecular structure include:

  • Molecular Weight: Approximately 400 g/mol.
  • Chemical Formula: C20H22N4O2.
  • 3D Structure: Computational modeling can provide insights into how YKL-5-124 fits into the active site of CDK7.
Chemical Reactions Analysis

Reactions

YKL-5-124 primarily functions through competitive inhibition of CDK7, leading to alterations in downstream signaling pathways. The inhibition affects various substrates phosphorylated by CDK7, including transcription factors involved in cell cycle regulation.

Technical Details

  1. Inhibition Mechanism: YKL-5-124 binds to the ATP-binding pocket of CDK7, preventing ATP from binding and thus halting phosphorylation processes.
  2. Impact on Cell Cycle: Studies have shown that treatment with YKL-5-124 leads to cell cycle arrest, particularly in the G1 phase, indicating its role in regulating cell proliferation.
Mechanism of Action

Process

YKL-5-124's mechanism involves:

  1. Inhibition of CDK7 Activity: By blocking CDK7, YKL-5-124 disrupts the phosphorylation of key proteins involved in cell cycle progression and transcription regulation.
  2. Alteration in Gene Expression: The inhibition leads to reduced expression of oncogenes such as MYC, which is critical for cancer cell survival and proliferation.

Data

Experimental data indicate that treatment with YKL-5-124 results in significant changes in gene expression profiles associated with tumor growth inhibition.

Physical and Chemical Properties Analysis

Physical Properties

YKL-5-124 is characterized by:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, allowing for effective formulation for biological studies.

Chemical Properties

Key chemical properties include:

  • Stability: YKL-5-124 shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound is reactive towards nucleophiles due to its electrophilic nature at certain functional groups.
Applications

Scientific Uses

YKL-5-124 has several promising applications in scientific research:

  1. Cancer Therapeutics: Its primary application is as an anticancer agent, particularly against neuroblastoma and potentially other malignancies characterized by aberrant CDK7 activity.
  2. Research Tool: It serves as a valuable tool for studying CDK7's role in cellular processes and developing combination therapies with other inhibitors like bromodomain-containing protein 4 inhibitors.
  3. Transcriptional Regulation Studies: Researchers utilize YKL-5-124 to explore mechanisms of transcriptional regulation affected by CDK7 inhibition.

Properties

Product Name

YKL-5-124

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Molecular Formula

C28H33N7O3

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1

InChI Key

KPABJHHKKJIDGX-JOCHJYFZSA-N

SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Solubility

Soluble in DMSO

Synonyms

YKL5-124; YKL-5124; YKL 5-124; YKL-5 124; YKL-5-124

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.